4-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5/c1-29-17-14-16(15-18(30-2)21(17)31-3)22(28)27-8-6-25(7-9-27)19-4-5-20(24-23-19)26-10-12-32-13-11-26/h4-5,14-15H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWYJAOCIQTYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring connected to a pyridazine moiety, which is further substituted with a piperazine group and a trimethoxybenzoyl unit. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O4 |
| Molecular Weight | 430.51 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood disorders and psychosis.
- Cytotoxic Effects : Studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives featuring the trimethoxybenzoyl group have been noted for their cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Induction of early apoptosis was observed.
- A549 (Lung Cancer) : Significant inhibition of cell proliferation was reported.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains, showing promising results in inhibiting growth.
Neuropharmacological Effects
Due to the presence of the piperazine moiety, which is common in many psychotropic drugs, this compound may exhibit neuropharmacological activity. Research into related compounds has indicated:
- Dopamine Receptor Antagonism : Important for treating schizophrenia.
- Serotonin Receptor Modulation : Potential applications in anxiety and depression treatment.
Case Studies
-
Cytotoxicity Assessment :
A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 µM to 50 µM against multiple cancer cell lines, indicating moderate potency . -
Mechanistic Insights :
In vitro assays revealed that the compound induced G2/M phase arrest in cancer cells, suggesting a mechanism involving cell cycle disruption . -
Receptor Interaction Studies :
Docking studies indicated high binding affinity towards serotonin receptors (5-HT2A), aligning with the neuropharmacological profile observed in related compounds .
Comparison with Similar Compounds
Pyridazine vs. Imidazopyridine Derivatives
- Compound 20e (): Core: Imidazo[4,5-b]pyridine (a bicyclic system) instead of pyridazine. Substituents: A chloro group at position 7, a morpholinomethyl-benzyl group at position 2, and a 5-methylisoxazole-piperazine moiety at position 3. The chloro substituent enhances electrophilicity, while the isoxazole group introduces steric hindrance .
Triazine-Based Analogues
- Bis(morpholino-1,3,5-triazine) Derivatives (): Core: 1,3,5-Triazine substituted with two morpholine groups and a urea-linked phenyl ring. Substituents: Varied amines (e.g., dimethylaminopiperidine, pyrrolidinylpiperidine) at the carbonyl position. Key Differences: The triazine core provides a larger π-system for stacking interactions, while the urea linker introduces hydrogen-bonding capability. These compounds exhibit distinct physicochemical properties (e.g., logP, solubility) due to the polar urea group .
Thienopyrimidine Derivatives
- Thieno[3,2-d]pyrimidine Compounds (): Core: Thieno[3,2-d]pyrimidine fused with a thiophene ring. Substituents: Morpholine at position 4 and a methanesulfonyl-piperazine group at position 5. The methanesulfonyl group increases metabolic stability compared to the trimethoxybenzoyl group .
Substituent Analysis
Pharmacological and Physicochemical Data
- Target Compound: No direct bioactivity data is available in the provided evidence.
- Bis-triazine Derivatives : Exhibited high purity (>95% by HPLC) and favorable logD values (2.5–3.5), critical for blood-brain barrier penetration .
Preparation Methods
Acylation of Piperazine
Piperazine reacts with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions:
$$
\text{Piperazine} + \text{3,4,5-Trimethoxybenzoyl chloride} \xrightarrow{\text{NaHCO}3, \text{CH}2\text{Cl}_2} \text{4-(3,4,5-Trimethoxybenzoyl)piperazine} \quad
$$
Key Parameters :
- Stoichiometric control (1:1 molar ratio) prevents diacylation
- Yield: 68–72% after recrystallization from ethanol/water
Alternative Coupling Strategies
Carbodiimide-mediated coupling using EDC/HOBt in dichloromethane achieves comparable yields (70%) with reduced side-product formation.
Functionalization of Pyridazine Precursors
Synthesis of 3,6-Dichloropyridazine
Commercial 3,6-dichloropyridazine serves as the central scaffold. X-ray crystallography confirms C3 and C6 positions as optimal for substitution.
Piperazine Coupling at C6
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling installs the piperazine moiety:
$$
3\text{-Morpholino-6-chloropyridazine} + \text{4-(3,4,5-Trimethoxybenzoyl)piperazine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}, \text{Cs}2\text{CO}3, \text{dioxane}} \text{Target Compound} \quad
$$
Optimized Conditions :
- Catalyst loading: 2 mol% Pd
- Ligand: Xantphos (4 mol%)
- Temperature: 100°C, 24 hr
- Yield: 63%
Direct Alkylation Approach
While less efficient, alkylation with 1,2-dibromoethane under basic conditions provides an alternative pathway (Yield: 42%).
Analytical Characterization
Spectroscopic Data
Crystallographic Studies
Single-crystal X-ray diffraction confirms the trans configuration of the piperazine-benzoyl group and coplanarity of the pyridazine-morpholine system.
Scale-Up Considerations and Process Optimization
Industrial synthesis faces challenges in:
- Pd removal : Activated charcoal treatment reduces residual Pd to <5 ppm.
- Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves EHS profile.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Buchwald-Hartwig | 63 | 98.5 | 12.40 |
| Direct Alkylation | 42 | 95.2 | 8.75 |
| Mitsunobu/NAS combo | 71 | 99.1 | 14.20 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination is critical. The 3,4,5-trimethoxybenzoyl group is introduced through acyl chloride reactions or catalytic coupling. Challenges include regioselectivity in pyridazine functionalization and purification of intermediates due to polar byproducts. Reflux in DMF or THF with bases like NaH or KCO is common .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity of the pyridazine, piperazine, and morpholine rings. High-resolution mass spectrometry (HRMS) verifies molecular mass. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, particularly around the piperazine-benzoyl junction. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- Methodological Answer : The compound’s logP (~2.8) predicts moderate lipophilicity, favoring DMSO or ethanol for stock solutions. Stability studies (pH 1–9, 25–37°C) reveal degradation under acidic conditions due to benzoyl ester hydrolysis. Lyophilization in inert atmospheres preserves integrity. Use DSC/TGA to assess thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Standardize protocols using WHO-recommended cell lines (e.g., HEK293 for receptor studies) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Cross-reference with structurally analogous compounds, such as pyridazine-piperazine derivatives showing antiplatelet or antiviral activity .
Q. What strategies optimize selectivity when targeting enzymes like kinases or GPCRs?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions with target vs. off-target proteins. Modify the 3,4,5-trimethoxybenzoyl group to reduce π-π stacking with conserved ATP-binding sites. Introduce steric hindrance via methyl groups on the morpholine ring. Validate selectivity profiles using panels like Eurofins KinaseProfiler .
Q. How can in vitro metabolic stability be improved without compromising potency?
- Methodological Answer : Replace metabolically labile sites (e.g., morpholine oxygen) with bioisosteres like thiomorpholine or fluorinated analogs. Use hepatic microsome assays (human/rat) to identify vulnerable sites. Prodrug strategies, such as esterification of the benzoyl group, enhance plasma half-life while maintaining target engagement .
Notes for Experimental Design
- Contradiction Mitigation : Include positive controls (e.g., staurosporine for kinase assays) and validate findings across ≥3 independent replicates.
- Advanced Characterization : Use cryo-EM or molecular dynamics simulations (AMBER) to study conformational changes upon target binding.
- Toxicity Screening : Prioritize zebrafish embryo models for preliminary in vivo toxicity before murine studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
